3-(Aminomethyl)-5-fluorophenol
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Overview
Description
3-(Aminomethyl)-5-fluorophenol is an organic compound that features both an amino group and a fluorine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-5-fluorophenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution (S_NAr) reaction of 3-fluoronitrobenzene with formaldehyde and ammonia, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve:
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Nucleophilic Aromatic Substitution
Reagents: 3-fluoronitrobenzene, formaldehyde, ammonia
Conditions: Solvent (e.g., ethanol), temperature (reflux)
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Reduction
Reagents: Hydrogen gas, palladium on carbon (Pd/C) catalyst
Conditions: Room temperature, atmospheric pressure
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, alternative methods such as catalytic hydrogenation or electrochemical reduction may be employed to improve efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-5-fluorophenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
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Oxidation
Reagents: Potassium permanganate (KMnO_4), hydrogen peroxide (H_2O_2)
Conditions: Acidic or basic medium, elevated temperature
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Reduction
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Substitution
Reagents: Sodium hydroxide (NaOH), alkyl halides
Conditions: Solvent (e.g., ethanol), elevated temperature
Major Products
The major products formed from these reactions include nitroso derivatives, nitro derivatives, and substituted phenols.
Scientific Research Applications
3-(Aminomethyl)-5-fluorophenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-5-fluorophenol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)phenol: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
5-Fluoro-2-aminophenol: Similar structure but with the amino group in a different position, affecting its reactivity and applications.
3-(Aminomethyl)-4-fluorophenol: Similar structure but with the fluorine atom in a different position, leading to variations in chemical behavior.
Uniqueness
3-(Aminomethyl)-5-fluorophenol is unique due to the specific positioning of the amino and fluorine groups on the benzene ring. This arrangement imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C7H8FNO |
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Molecular Weight |
141.14 g/mol |
IUPAC Name |
3-(aminomethyl)-5-fluorophenol |
InChI |
InChI=1S/C7H8FNO/c8-6-1-5(4-9)2-7(10)3-6/h1-3,10H,4,9H2 |
InChI Key |
AFFFKKLRUDIUNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1O)F)CN |
Origin of Product |
United States |
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